molecular formula C19H22O6 B14268870 2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid CAS No. 138995-31-0

2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid

Cat. No.: B14268870
CAS No.: 138995-31-0
M. Wt: 346.4 g/mol
InChI Key: HXZMHDXJBWWWTI-UHFFFAOYSA-N
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Description

2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with methoxy groups, an ethyl chain, and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the carboxylic acids can produce alcohols or aldehydes.

Scientific Research Applications

2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid
  • 2-[2-(4,6-Dihydroxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid

Uniqueness

2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid is unique due to the presence of two methoxy groups on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

138995-31-0

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(4,6-dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid

InChI

InChI=1S/C19H22O6/c1-19(18(22)23,11-17(20)21)9-8-12-4-7-16(25-3)15-10-13(24-2)5-6-14(12)15/h4-7,10H,8-9,11H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HXZMHDXJBWWWTI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C2C=CC(=CC2=C(C=C1)OC)OC)(CC(=O)O)C(=O)O

Origin of Product

United States

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